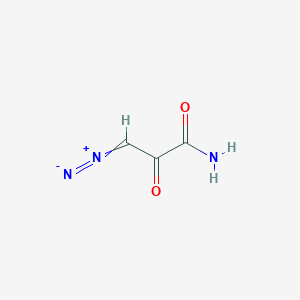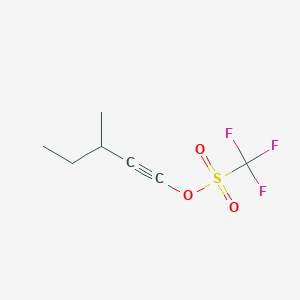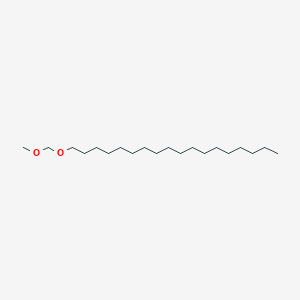
1,3,5-Triethenylcyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triethenylcyclohex-1-ene is an organic compound with a unique structure characterized by three ethenyl groups attached to a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triethenylcyclohex-1-ene can be achieved through several methods. One common approach involves the alkylation of cyclohexene derivatives with ethenyl halides under basic conditions. The reaction typically requires a strong base such as potassium tert-butoxide and an appropriate solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature, and the product is purified through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps for the removal of impurities and by-products to meet the required purity standards for commercial applications.
化学反応の分析
Types of Reactions
1,3,5-Triethenylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The ethenyl groups can participate in nucleophilic substitution reactions with reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) in solvents like dichloromethane (DCM) or water.
Reduction: Hydrogen gas (H2) with Pd/C or other metal catalysts in solvents like ethanol or methanol.
Substitution: Halogens (Cl2, Br2) or organometallic reagents (Grignard reagents) in solvents like THF or diethyl ether.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated or organometallic-substituted cyclohexene derivatives.
科学的研究の応用
1,3,5-Triethenylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers and advanced materials with unique properties.
作用機序
The mechanism of action of 1,3,5-Triethenylcyclohex-1-ene involves its interaction with various molecular targets and pathways. The ethenyl groups can undergo polymerization reactions, leading to the formation of cross-linked networks. Additionally, the compound can act as a ligand, binding to metal centers and influencing their reactivity and selectivity in catalytic processes.
類似化合物との比較
Similar Compounds
1,3,3-Trimethylcyclohexene: Similar in structure but with methyl groups instead of ethenyl groups.
Cyclohexene: Lacks the ethenyl groups, making it less reactive in certain types of chemical reactions.
1,5,5-Trimethylcyclohexene: Another derivative with different substitution patterns.
Uniqueness
1,3,5-Triethenylcyclohex-1-ene is unique due to the presence of three ethenyl groups, which confer distinct reactivity and potential for polymerization. This makes it a valuable compound for applications requiring specific chemical properties and reactivity.
特性
CAS番号 |
110232-61-6 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC名 |
1,3,5-tris(ethenyl)cyclohexene |
InChI |
InChI=1S/C12H16/c1-4-10-7-11(5-2)9-12(6-3)8-10/h4-7,10,12H,1-3,8-9H2 |
InChIキー |
XDKRGTJGZRPAJD-UHFFFAOYSA-N |
正規SMILES |
C=CC1CC(C=C(C1)C=C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


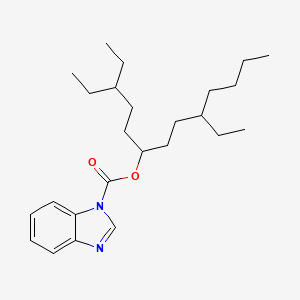

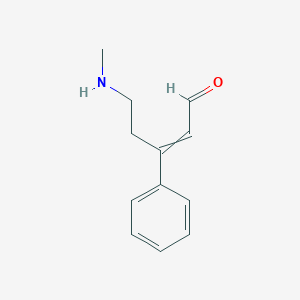
![6-[(Prop-2-en-1-yl)oxy]naphthalen-2-ol](/img/structure/B14335071.png)
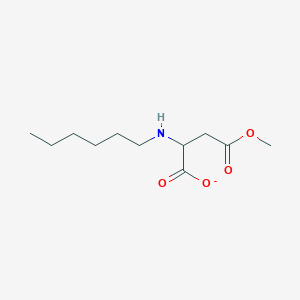
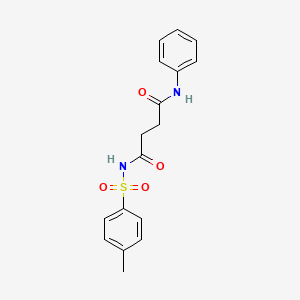
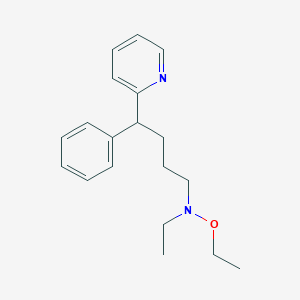

![1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride](/img/structure/B14335097.png)
